N-(4-carbamoylphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide
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Overview
Description
N~4~-[4-(AMINOCARBONYL)PHENYL]-2-(4-CHLOROPHENYL)-3-METHYL-4-QUINOLINECARBOXAMIDE is a complex organic compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(AMINOCARBONYL)PHENYL]-2-(4-CHLOROPHENYL)-3-METHYL-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and aminocarbonylphenyl groups. Common reagents used in these steps include chlorinating agents, amines, and carboxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-(AMINOCARBONYL)PHENYL]-2-(4-CHLOROPHENYL)-3-METHYL-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Common in modifying the quinoline core or the phenyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
N~4~-[4-(AMINOCARBONYL)PHENYL]-2-(4-CHLOROPHENYL)-3-METHYL-4-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N4-[4-(AMINOCARBONYL)PHENYL]-2-(4-CHLOROPHENYL)-3-METHYL-4-QUINOLINECARBOXAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N~4~-[4-(AMINOCARBONYL)PHENYL]-2-(4-METHOXYPHENYL)-3-METHYL-4-QUINOLINECARBOXAMIDE
- N~4~-[4-(AMINOCARBONYL)PHENYL]-2-(4-FLUOROPHENYL)-3-METHYL-4-QUINOLINECARBOXAMIDE
Uniqueness
N~4~-[4-(AMINOCARBONYL)PHENYL]-2-(4-CHLOROPHENYL)-3-METHYL-4-QUINOLINECARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C24H18ClN3O2 |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H18ClN3O2/c1-14-21(24(30)27-18-12-8-16(9-13-18)23(26)29)19-4-2-3-5-20(19)28-22(14)15-6-10-17(25)11-7-15/h2-13H,1H3,(H2,26,29)(H,27,30) |
InChI Key |
RYAJFUWTSVKMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
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